rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
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Overview
Description
rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a tetrahydropyran ring substituted with a methoxy group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an intramolecular cyclization reaction of a suitable precursor, such as a hydroxyketone or a diol.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the compound can target the amine group, converting it to an alkylamine or a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms.
Drug Development:
Medicine:
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Use in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- [(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]amine hydrochloride
- [(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]methylamine hydrochloride
Uniqueness:
- Structural Features: The presence of both a methoxy group and an amine group on the tetrahydropyran ring distinguishes it from similar compounds.
- Reactivity: The compound’s unique reactivity profile, particularly in oxidation and substitution reactions, sets it apart from other related compounds.
Properties
IUPAC Name |
(3R,4S)-3-methoxyoxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZYPXYPVHLOG-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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